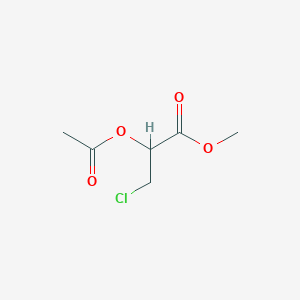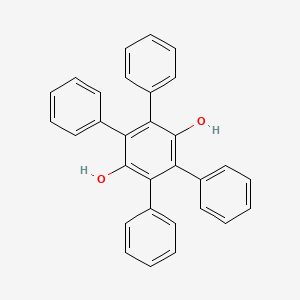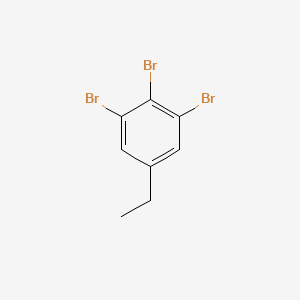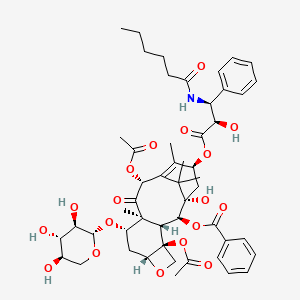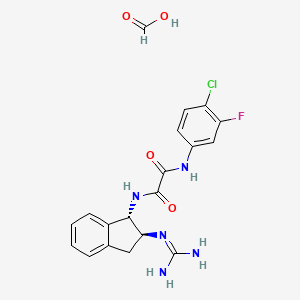![molecular formula C11H6O B14758174 3,6-Methanonaphtho[2,3-b]oxirene CAS No. 246-49-1](/img/structure/B14758174.png)
3,6-Methanonaphtho[2,3-b]oxirene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,6-Methanonaphtho[2,3-b]oxirene is a chemical compound known for its unique structure and properties. It is a derivative of naphthalene, featuring an oxirane ring fused to the naphthalene core.
Vorbereitungsmethoden
The synthesis of 3,6-Methanonaphtho[2,3-b]oxirene typically involves the reaction of naphthalene derivatives with epoxidizing agents. One common method includes the use of peracids, such as m-chloroperbenzoic acid, to introduce the oxirane ring. The reaction conditions often require a solvent like dichloromethane and are carried out at low temperatures to ensure the stability of the product .
Analyse Chemischer Reaktionen
3,6-Methanonaphtho[2,3-b]oxirene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding diols or other oxygenated derivatives. Common oxidizing agents include potassium permanganate and osmium tetroxide.
Reduction: Reduction reactions can convert the oxirane ring to a diol. Sodium borohydride and lithium aluminum hydride are typical reducing agents used.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with potassium permanganate typically yields diols, while nucleophilic substitution with amines results in amino alcohols .
Wissenschaftliche Forschungsanwendungen
3,6-Methanonaphtho[2,3-b]oxirene has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable building block for designing new compounds.
Biology: Research into its biological activity is ongoing, with studies exploring its potential as a bioactive molecule.
Medicine: Although not widely used in medicine, its derivatives are being investigated for potential therapeutic applications.
Wirkmechanismus
The mechanism by which 3,6-Methanonaphtho[2,3-b]oxirene exerts its effects is primarily through its reactive oxirane ring. This ring can interact with various molecular targets, including nucleophiles in biological systems. The pathways involved often include the formation of covalent bonds with target molecules, leading to changes in their structure and function .
Vergleich Mit ähnlichen Verbindungen
3,6-Methanonaphtho[2,3-b]oxirene can be compared to other similar compounds, such as:
2,7-Methanonaphtho[2,3-b]oxirene-3,6-dione:
1,4-Methanonaphthalene,6,7-epoxy-: Another related compound with an epoxy group, but differing in the position of the oxirane ring.
The uniqueness of this compound lies in its specific structural arrangement, which imparts distinct chemical properties and reactivity compared to its analogs .
Eigenschaften
CAS-Nummer |
246-49-1 |
|---|---|
Molekularformel |
C11H6O |
Molekulargewicht |
154.16 g/mol |
IUPAC-Name |
5-oxatetracyclo[7.2.1.02,8.04,6]dodeca-1,3,6,8,10-pentaene |
InChI |
InChI=1S/C11H6O/c1-2-7-3-6(1)8-4-10-11(12-10)5-9(7)8/h1-2,4-5H,3H2 |
InChI-Schlüssel |
PAMBZJHLXRCIPZ-UHFFFAOYSA-N |
Kanonische SMILES |
C1C2=C3C=C4C(=CC3=C1C=C2)O4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


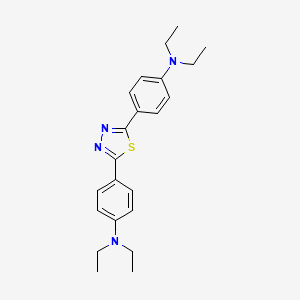

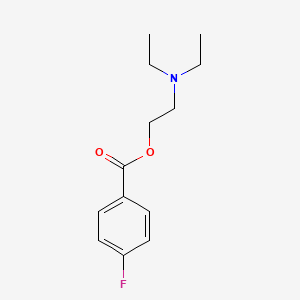
![5-[(2S,3S,4R,5R)-3,4-bis(phenylmethoxy)-5-(phenylmethoxymethyl)oxolan-2-yl]-3-methyl-2-phenylmethoxypyridine](/img/structure/B14758115.png)
![ethoxy [(E)-(1-oxo-1-phenylpropan-2-ylidene)amino] carbonate](/img/structure/B14758116.png)

